![molecular formula C19H12FN3OS B2390860 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-65-2](/img/structure/B2390860.png)

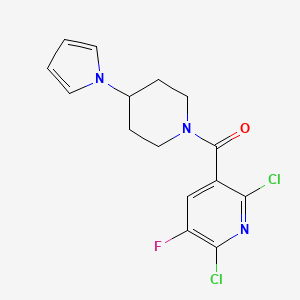

4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. TAK-659 has shown promise as a potential treatment for various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Thiazolo[4,5-b]pyridines exhibit antioxidant activity, making them relevant in the context of oxidative stress and cellular damage. These compounds may help protect cells from free radicals and oxidative damage .

Antimicrobial Activity

Researchers have identified novel thiazolo[4,5-b]pyridines with potent antimicrobial properties. These compounds have shown efficacy against various pathogens, including bacteria and fungi. Their antimicrobial activity could be explored for drug development .

Herbicidal Effects

Certain thiazolo[4,5-b]pyridines exhibit herbicidal properties. Investigating their mode of action and specificity against weeds could contribute to the development of environmentally friendly herbicides .

Anti-inflammatory Potential

Thiazolo[4,5-b]pyridines have demonstrated anti-inflammatory effects. Understanding their mechanisms of action and evaluating their potential as anti-inflammatory agents could be valuable for treating inflammatory conditions .

Antifungal Properties

Some thiazolo[4,5-b]pyridines exhibit antifungal activity. These compounds could be explored further for their efficacy against fungal infections .

Antitumor Activity

Researchers have identified thiazolo[4,5-b]pyridines with antitumor properties. These compounds may interfere with tumor growth pathways and could be investigated as potential anticancer agents .

Histamine H3 Receptor Antagonists

Certain thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists. These molecules could play a role in modulating histamine signaling pathways and may have implications in neurological disorders .

Wirkmechanismus

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound interacts with its target, PI3K, through a strong charged interaction . This interaction is facilitated by the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton . This allows the compound to bind more effectively to Lys802 in PI3Kα .

Biochemical Pathways

The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, the compound can potentially suppress the overactive signaling in this pathway, thereby inhibiting the growth and proliferation of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is the inhibition of PI3K, leading to a decrease in the signaling of the PI3K/AKT/mTOR pathway . This can lead to a decrease in cell growth and proliferation, particularly in cancer cells where this pathway is often overactive .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other molecules can potentially affect the compound’s binding to its target

Eigenschaften

IUPAC Name |

4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSOVWDUMJGJGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide](/img/structure/B2390783.png)

![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)

![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)

![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)

![7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2390795.png)

![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)